molecular formula C18H13ClN2O4 B2451252 6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 923196-56-9

6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2451252
CAS No.: 923196-56-9
M. Wt: 356.76
InChI Key: DKEKMNPTLOYJCH-UHFFFAOYSA-N
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Description

6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a chloro substituent and a carbohydrazide group, making it a potential candidate for various pharmacological applications.

Preparation Methods

The synthesis of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carbohydrazide Group: The final step involves the reaction of the chlorinated chromene with hydrazine hydrate and 2-methylbenzoyl chloride to form the desired carbohydrazide derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the carbohydrazide group, yielding the corresponding carboxylic acid and hydrazine derivatives.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide include other chromene derivatives with varying substituents. For example:

    6-chloro-2-oxo-2H-chromene-3-carbohydrazide: Lacks the 2-methylbenzoyl group, which may affect its biological activity.

    2-oxo-2H-chromene-3-carbohydrazide: Lacks both the chloro and 2-methylbenzoyl groups, resulting in different chemical and biological properties.

The uniqueness of 6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide lies in its specific substituents, which confer distinct reactivity and potential pharmacological effects.

Properties

IUPAC Name

6-chloro-N'-(2-methylbenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-10-4-2-3-5-13(10)16(22)20-21-17(23)14-9-11-8-12(19)6-7-15(11)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKMNPTLOYJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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